N-cyclooctyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide
Description
N-Cyclooctyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a quinazolinone derivative characterized by a 6,7-dimethoxy-substituted quinazolin-4(3H)-one core linked to an acetamide group bearing a cyclooctyl substituent.
Properties
Molecular Formula |
C20H27N3O4 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-cyclooctyl-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C20H27N3O4/c1-26-17-10-15-16(11-18(17)27-2)21-13-23(20(15)25)12-19(24)22-14-8-6-4-3-5-7-9-14/h10-11,13-14H,3-9,12H2,1-2H3,(H,22,24) |
InChI Key |
ZLXBDAVSNWSJDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3CCCCCCC3)OC |
Origin of Product |
United States |
Biological Activity
N-cyclooctyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological activities, and research findings related to this compound.
Chemical Structure and Synthesis
The compound features a quinazolinone core, which is known for various pharmacological properties. The synthesis typically involves multi-step reactions that include cyclization and functionalization processes to achieve the desired quinazolinone structure. The following table summarizes key synthetic routes:
| Step | Reaction Type | Reactants | Conditions | Product |
|---|---|---|---|---|
| 1 | Cyclization | 2-amino-6-nitrobenzoic acid + other reagents | DMF, heat | 6,7-dimethoxy-4-oxoquinazoline |
| 2 | Acetylation | 6,7-dimethoxy-4-oxoquinazoline + acetic anhydride | Reflux | This compound |
Anticancer Properties
Research has demonstrated that compounds containing the 4-oxoquinazoline moiety exhibit significant cytotoxicity against various cancer cell lines. Studies have shown that this compound displays potent activity against:
- Colon Carcinoma (HCT-116)
- Hepatocellular Carcinoma (Hep-G2)
- Lung Carcinoma (A549)
The IC50 values for this compound are comparable to established chemotherapeutic agents like Doxorubicin, indicating its potential as an anticancer drug .
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : It triggers apoptotic pathways leading to programmed cell death.
- Anti-inflammatory Effects : It has been noted to inhibit the production of pro-inflammatory cytokines such as TNF-alpha, which is crucial in cancer progression and metastasis .
Case Studies
Recent studies have highlighted the efficacy of N-cyclooctyl derivatives in preclinical models:
- Study on HCT-116 Cells : A detailed investigation revealed that treatment with N-cyclooctyl derivatives resulted in a significant reduction in cell viability with an IC50 value of approximately 5 µM.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls, suggesting its potential for therapeutic application .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that compounds containing quinazoline derivatives exhibit significant anticancer properties. For instance, N-cyclooctyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide has been tested for its efficacy against various cancer cell lines.
Case Study:
A study demonstrated that derivatives of quinazoline exhibited cytotoxic effects on human cancer cells, with IC50 values indicating potent activity. The structure-activity relationship (SAR) analysis suggested that modifications to the quinazoline ring could enhance anticancer activity .
2. Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Research indicates that quinazoline derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s.
Case Study:
In a recent pharmacological evaluation, this compound showed promising results in improving cognitive functions in animal models by modulating AChE activity . The study utilized behavioral tests such as the Y-maze and Object Recognition Test to assess cognitive improvement.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The incorporation of the cyclooctyl group is crucial for enhancing lipophilicity and potentially improving blood-brain barrier penetration.
Synthesis Overview:
- Starting Materials: 6,7-dimethoxyquinazoline derivatives.
- Reagents: Acetic anhydride for acetylation.
- Conditions: Controlled temperature and pH to optimize yield.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications: Quinazolinone Substitutions
6,7-Dimethoxy vs. Unsubstituted or Differently Substituted Cores
- Compound 21a (N-(3,5-Dimethylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide): Lacks methoxy groups on the quinazolinone ring. Its simpler structure results in lower molecular weight (308.5 g/mol vs. ~427 g/mol for the target compound) and reduced electron-donating capacity, which may diminish binding affinity to enzymes like cyclooxygenase-2 (COX-2) .
- Compound C3 (N-tert-butyl-2-(5,6,7-trihydroxy-4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide): Contains hydroxyl groups instead of methoxy substituents. Hydroxyl groups increase polarity but may reduce metabolic stability compared to methoxy groups .
Chlorinated Derivatives
- 2-Chloro-N-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide: Incorporates a chloro substituent on the acetamide chain.
Acetamide Side-Chain Variations
Cyclooctyl vs. Cyclic or Aromatic Substituents
- N-Cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide : Features a cyclopentyl group instead of cyclooctyl. The smaller ring size reduces lipophilicity (logP ~2.5 vs. ~3.5 for cyclooctyl), likely affecting blood-brain barrier (BBB) permeability and tissue distribution .
- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6m) : Replaces the cyclooctyl group with a naphthalene-triazole moiety. This aromatic system may enhance π-π stacking interactions but introduces steric hindrance, limiting target accessibility .
Anti-Inflammatory Activity
- Compound 87 (Hybrid quinazolinone-pyrimidine derivative): Exhibits COX-2 selectivity (IC50 = 116.73 mmol/kg) due to its dual pharmacophore design. The target compound’s 6,7-dimethoxy groups may similarly enhance COX-2 affinity by mimicking natural substrate interactions .
- 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide: Shows moderate anti-inflammatory activity (comparable to diclofenac). The cyclooctyl group in the target compound could improve potency by increasing hydrophobic interactions with enzyme pockets .
Antioxidant Activity
- Phthalimide derivative 1b (N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide): Demonstrates superior DPPH radical scavenging (EC50 = 12 µM).
Key Research Findings
Hybrid Pharmacophore Efficacy: Compounds combining quinazolinone cores with secondary pharmacophores (e.g., pyrimidines) show enhanced target selectivity, suggesting that the cyclooctyl-acetamide side chain in the target compound could be optimized for hybrid designs .
Methoxy Group Impact : The 6,7-dimethoxy substitution pattern correlates with improved solubility and hydrogen-bonding capacity compared to hydroxyl or halogen substituents, as seen in coumarin analogs .
Cycloalkyl Chain Length : Larger rings (e.g., cyclooctyl vs. cyclopentyl) increase lipophilicity and may enhance tissue penetration but could reduce oral bioavailability due to poor aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
